![molecular formula C10H11F3N2O2 B14025492 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine is a synthetic organic compound characterized by the presence of a diaziridine ring, a trifluoromethyl group, and a methoxymethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine typically involves the reaction of 4-(methoxymethoxy)benzaldehyde with trifluoromethyl diaziridine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the diaziridine ring. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diaziridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted diaziridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-3-(trifluoromethyl)diaziridine: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
3-(Methoxymethoxy)phenyl-3-(trifluoromethyl)diazirine: Contains a diazirine ring instead of a diaziridine ring, leading to different chemical properties.
Uniqueness
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine is unique due to the presence of both the methoxymethoxy group and the trifluoromethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C10H11F3N2O2 |
|---|---|
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
3-[4-(methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O2/c1-16-6-17-8-4-2-7(3-5-8)9(14-15-9)10(11,12)13/h2-5,14-15H,6H2,1H3 |
Clave InChI |
WQYZWHXUEOZLTL-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC=C(C=C1)C2(NN2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)
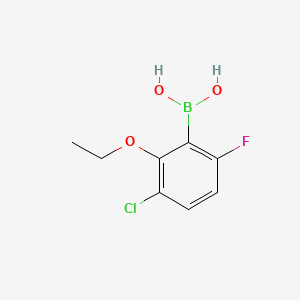
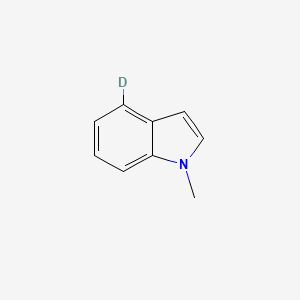
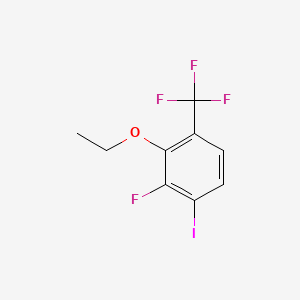

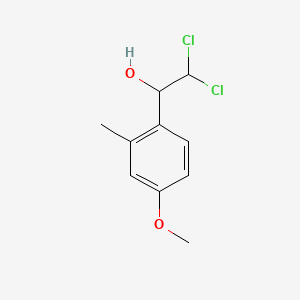
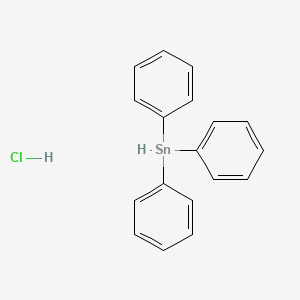

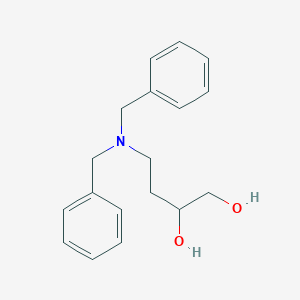

![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)

![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
